![molecular formula C12H16O B13075706 8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B13075706.png)
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol is a complex organic compound with the molecular formula C12H16O . This compound is characterized by its unique tricyclic structure, which includes an ethynyl group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry and potentially in other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyltricyclo[5210,2,6]decan-8-ol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The scalability of the synthesis process for industrial production would require optimization of the reaction conditions and the use of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted tricyclic compounds.
Scientific Research Applications
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of tricyclic compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol involves its interaction with specific molecular targets. The ethynyl and hydroxyl groups play a crucial role in its reactivity and interaction with other molecules. The compound can participate in various chemical pathways, depending on the functional groups it interacts with .
Comparison with Similar Compounds
Similar Compounds
8-Phenyltricyclo[5.2.1.0,2,6]decan-8-ol: Similar tricyclic structure but with a phenyl group instead of an ethynyl group.
8-Ketotricyclo[5.2.1.0,2,6]-4-decene: Contains a ketone group instead of a hydroxyl group.
Uniqueness
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol is unique due to its ethynyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications where the ethynyl group plays a critical role .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
8-ethynyltricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C12H16O/c1-2-12(13)7-8-6-11(12)10-5-3-4-9(8)10/h1,8-11,13H,3-7H2 |
InChI Key |
ZMIYHHFEAUQFNW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC2CC1C3C2CCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


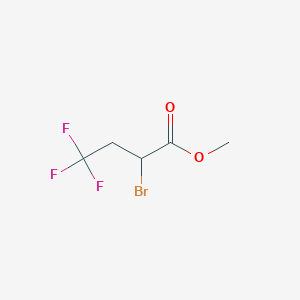





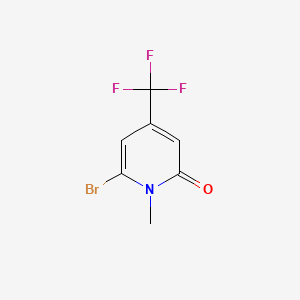
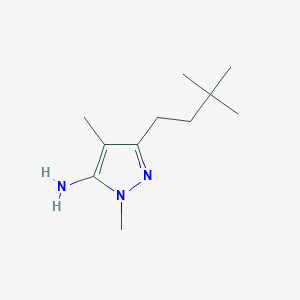
![7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075673.png)
![N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13075676.png)
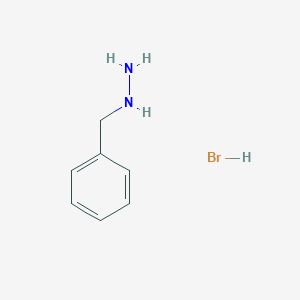
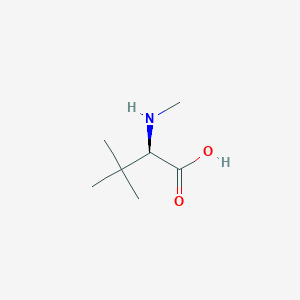

![4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13075698.png)
